5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-N-propyl-2-pyrimidinamine
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Overview
Description
The compound is a derivative of isoindoline, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The “5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-N-propyl-2-pyrimidinamine” part suggests that it has a pyrimidinamine group attached to the isoindoline structure .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the isoindoline ring and the pyrimidinamine group. The stereochemistry at the 3a and 7a positions suggests the presence of chiral centers, which could result in different enantiomers .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-N-propylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-2-7-17-16-18-8-13(9-19-16)10-20-11-14-5-3-4-6-15(14)12-20/h3-4,8-9,14-15H,2,5-7,10-12H2,1H3,(H,17,18,19)/t14-,15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQOIAQHXIPODP-GASCZTMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=N1)CN2CC3CC=CCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC1=NC=C(C=N1)CN2C[C@H]3CC=CC[C@H]3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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